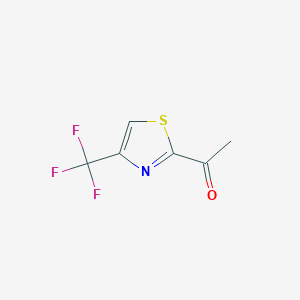

1-(4-(Trifluorometil)tiazol-2-IL)etanona

Descripción general

Descripción

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, also known as TFTE, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 91°C, a flash point of 20°C, and a density of 1.07 g/mL. It is soluble in water, acetone, and ethanol, and is used as a solvent in various laboratory experiments. TFTE is a useful reagent for various organic synthesis reactions, and has been studied for its potential applications in the production of new drugs and materials.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha informado que los derivados de tiazol exhiben una actividad antibacteriana significativa . Por ejemplo, se han sintetizado derivados de tiazol 2,4-disustituidos y se han evaluado sus actividades antimicrobianas in vitro contra diversas cepas bacterianas como Bacillus subtilis y Escherichia coli .

Actividad Antifúngica

Los compuestos de tiazol también muestran propiedades antifúngicas. Se han probado contra hongos como Candida albicans y Aspergillus niger, mostrando resultados prometedores .

Actividad Antiinflamatoria

Se ha encontrado que los derivados de tiazol poseen propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios.

Actividad Antitumoral

Los compuestos de tiazol han mostrado potencial en el tratamiento del cáncer. Se ha encontrado que exhiben propiedades antitumorales, lo que los convierte en un foco de investigación en el campo de la oncología .

Actividad Antidiabética

Se ha informado que los derivados de tiazol exhiben propiedades antidiabéticas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para la diabetes.

Actividad Antioxidante

Se ha encontrado que los compuestos de tiazol poseen propiedades antioxidantes . Esto significa que podrían usarse potencialmente en la prevención de enfermedades causadas por el estrés oxidativo.

Actividad Antiviral

Se ha informado que los derivados de tiazol exhiben propiedades antivirales . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones virales.

Actividad Hepatoprotectora

Se ha encontrado que los compuestos de tiazol exhiben actividades hepatoprotectoras . Esto sugiere que podrían usarse en el tratamiento de enfermedades hepáticas.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to diverse therapeutic effects .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, some thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone.

Result of Action

As mentioned earlier, some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone may have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Análisis Bioquímico

Biochemical Properties

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone plays a significant role in biochemical reactions due to its thiazole ring structure. The thiazole ring is known for its aromaticity and reactive positions, which allow it to participate in various biochemical pathways. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole compounds can inhibit or activate enzymes, affecting biochemical pathways and cellular functions .

Cellular Effects

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone has been observed to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, have shown potential cytotoxic activity against tumor cells, leading to cell death . These compounds can also modulate the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring structure allows the compound to bind to specific sites on enzymes and proteins, altering their activity. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, these compounds can inhibit or activate enzymes, affecting biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may be affected by factors such as temperature and pH . Long-term exposure to these compounds can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxic activity against tumor cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The thiazole ring structure allows the compound to participate in oxidation, reduction, and other biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function .

Subcellular Localization

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

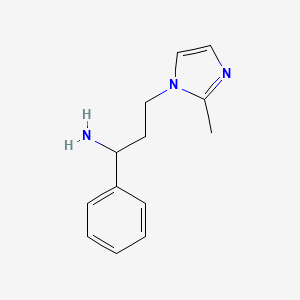

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGMVWKKEMAJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246105 | |

| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060815-96-4 | |

| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)

![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)

![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)